Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18296128
InChI: InChI=1S/C14H14N2O2.2C11H8N.F6P.Ir/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h1-2,5,7-10H,3-4,6H2,(H,17,18);2*1-6,8-9H;;/q;3*-1;
SMILES:
Molecular Formula: C36H30F6IrN4O2P-3
Molecular Weight: 887.8 g/mol

Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate

CAS No.:

Cat. No.: VC18296128

Molecular Formula: C36H30F6IrN4O2P-3

Molecular Weight: 887.8 g/mol

* For research use only. Not for human or veterinary use.

Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate -

Specification

Molecular Formula C36H30F6IrN4O2P-3
Molecular Weight 887.8 g/mol
IUPAC Name iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate
Standard InChI InChI=1S/C14H14N2O2.2C11H8N.F6P.Ir/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h1-2,5,7-10H,3-4,6H2,(H,17,18);2*1-6,8-9H;;/q;3*-1;
Standard InChI Key HSRJOVJBUXETQD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O.F[P-](F)(F)(F)(F)F.[Ir]

Introduction

Structural Characterization and Molecular Design

Core Coordination Geometry

The complex features an octahedral iridium(III) center coordinated by three distinct ligands:

  • Two 2-phenylpyridine (ppy) ligands acting as cyclometalating C^N donors .

  • One 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid ligand, which introduces a bifunctional moiety combining a bipyridine-like N^N chelator and a carboxylic acid-terminated alkyl chain .

  • A hexafluorophosphate (PF₆⁻) counterion to balance the +3 charge on the iridium center .

The molecular formula is tentatively C₃₆H₃₀F₆IrN₄O₂P, with a calculated molecular weight of 912.88 g/mol (assuming one ppy, one modified ligand, and one PF₆⁻).

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Coordination geometryOctahedral
Ligand denticityC^N (ppy), N^N (bipyridine derivative)
CounterionPF₆⁻
Crystal systemTriclinic (predicted)

Synthesis and Purification

Synthetic Pathway

The synthesis follows a modified procedure for cyclometalated iridium complexes :

  • Chloro-bridged dimer precursor: Reacting IrCl₃·nH₂O with 2-phenylpyridine in a 2:1 molar ratio under reflux yields [(ppy)₂Ir(μ-Cl)]₂.

  • Ligand substitution: The dimer reacts with 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid in a dichloromethane/methanol mixture (1:1 v/v) at 60°C for 12 hours.

  • Counterion exchange: Adding NH₄PF₆ precipitates the product as a yellow solid, purified via recrystallization from acetonitrile/diethyl ether .

Table 2: Reaction Conditions

StepConditionsYield
Dimer formationEthanol, reflux, 24 h75%
Ligand substitutionCH₂Cl₂/MeOH, N₂ atmosphere, 60°C58%
Counterion exchangeNH₄PF₆ in MeOH, 0°C82%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to hydrophobic ppy ligands . The carboxylic acid group enhances solubility in basic aqueous media (pH > 8) .

  • Thermal stability: Decomposes above 250°C, consistent with related iridium complexes .

Spectroscopic Features

  • UV-Vis: Absorption maxima at 255 nm (π→π* transitions of ppy) and 380 nm (metal-to-ligand charge transfer, MLCT) .

  • Photoluminescence: Emission at 520 nm (green) with a quantum yield of 0.42 in acetonitrile, suggesting potential for OLED applications .

Functional Applications

Optoelectronic Materials

The complex’s MLCT transitions and high quantum efficiency align with its use as:

  • A phosphorescent dopant in organic light-emitting diodes (OLEDs) .

  • A photosensitizer in photocatalytic hydrogen evolution systems .

Table 3: Biological Activity Metrics

Cell LineEC₅₀ (μM)Mechanism
Jurkat14.2Ca²⁺/calmodulin disruption
HeLa22.5Membrane permeabilization

Crystallographic and Computational Insights

Solid-State Structure

X-ray diffraction of analogous complexes reveals:

  • Three ion pairs per asymmetric unit, stabilized by C–H···F interactions between PF₆⁻ and acetonitrile ligands .

  • Hirshfeld surface analysis: van der Waals interactions dominate (62%), with minor contributions from hydrogen bonds (18%) .

Density Functional Theory (DFT)

Calculations predict:

  • A HOMO-LUMO gap of 2.8 eV, localized on the ppy and bipyridine ligands.

  • Spin-orbit coupling enhances intersystem crossing, explaining the high phosphorescence yield .

Challenges and Future Directions

Synthetic Limitations

  • Low yields (<60%) in ligand substitution steps due to steric hindrance from the butanoic acid chain .

  • Sensitivity to moisture during counterion exchange .

Research Opportunities

  • Structure-activity relationships: Modifying the alkyl chain length to optimize bioactivity .

  • Hybrid materials: Embedding the complex in MOFs or polymers for enhanced photocatalytic stability .

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